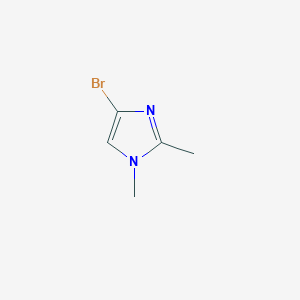

4-Bromo-1,2-dimethyl-1H-imidazole

描述

Significance of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry

Imidazole derivatives represent a fundamentally important class of heterocyclic compounds in organic chemistry. wisdomlib.org Characterized by a five-membered ring containing two nitrogen atoms, these structures are prevalent in numerous natural and synthetic molecules. wisdomlib.orgirjet.net The imidazole ring is a key component of essential biological molecules such as the amino acid histidine, histamine, and nucleic acids. irjet.netwikipedia.orgisca.me Its electron-rich nature allows it to bind readily to various enzymes and receptors, leading to a broad spectrum of biological activities. irjet.net

In the realm of medicinal chemistry, imidazole derivatives are integral to the development of a wide array of pharmaceuticals. wisdomlib.orgrjptonline.org Their versatile pharmacological profiles include antifungal, anti-inflammatory, anticancer, and antihypertensive properties. wisdomlib.orgwikipedia.org The structural framework of imidazole is a common feature in many commercially available drugs, highlighting its therapeutic potential. irjet.netrjptonline.org The ability to functionalize the imidazole core at various positions allows for the fine-tuning of a molecule's biological and physical properties, making it a privileged scaffold in drug discovery. mdpi.com

Overview of 4-Bromo-1,2-dimethyl-1H-imidazole as a Key Heterocyclic Building Block

This compound is a significant heterocyclic building block in organic synthesis, particularly for the construction of bioactive molecules and active pharmaceutical ingredients (APIs). bohrium.comthieme-connect.com Its structure, featuring a bromine atom at the 4-position of the 1,2-dimethylimidazole (B154445) core, provides a reactive handle for further chemical transformations. This specific arrangement of substituents influences its reactivity and compatibility with various functional groups, making it a versatile reagent.

The compound's utility is demonstrated by its incorporation into a diverse range of bioactive compounds. thieme-connect.com These include inhibitors for enzymes such as casein kinase δ/ε, cathepsin K, and xanthine (B1682287) oxidase, as well as modulators for various receptors and proteins. thieme-connect.com The demand for large quantities of this building block for the development of potential anticancer therapies has spurred the development of cost-effective and scalable synthesis methods. bohrium.comthieme-connect.com Previous synthetic routes were often hampered by low yields and the formation of regioisomers, making large-scale production challenging. thieme-connect.com More recent methodologies have addressed these issues by starting with 1,2-dimethyl-1H-imidazole to avoid the formation of isomers and employing selective debromination techniques. bohrium.comresearchgate.net

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 850429-59-3 |

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol |

| Appearance | Solid |

| InChI Key | FZRKTLGQQTWOMJ-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. sigmaaldrich.comsigmaaldrich.com

Historical Context of Halogenated Imidazoles in Synthetic Methodologies

The introduction of halogen atoms onto the imidazole ring has been a long-standing strategy in synthetic organic chemistry to create versatile intermediates. Halogenated imidazoles serve as valuable precursors for the synthesis of more complex molecules through various cross-coupling reactions and other transformations. The synthesis of these compounds has evolved over time, with early methods often relying on direct halogenation of the imidazole core. guidechem.com

For instance, the synthesis of 4-Bromo-1H-imidazole can be achieved through the reaction of imidazole with bromine in chloroform. guidechem.com Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. guidechem.com The strategic halogenation of the imidazole ring allows for subsequent modifications, enabling the construction of a wide variety of substituted imidazole derivatives. nih.gov The development of synthetic routes for halogenated 1,5-diarylimidazoles, for example, has been crucial for studying their potential as anti-inflammatory agents. nih.gov These historical methodologies have laid the groundwork for the more refined and specific synthesis of compounds like this compound, which is tailored for specific applications in modern chemical research.

Structure

2D Structure

属性

IUPAC Name |

4-bromo-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRKTLGQQTWOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428397 | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-59-3 | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1,2 Dimethyl 1h Imidazole

Bromination Techniques for Imidazole (B134444) Scaffolds

The introduction of a bromine atom onto an imidazole ring is a key transformation in the synthesis of halogenated imidazoles. The regioselectivity of this reaction is a critical factor, as the electronic properties of the imidazole ring can lead to the formation of multiple isomers.

Regioselective Bromination Strategies

The inherent reactivity of the imidazole core presents a challenge for regioselective functionalization. nih.gov For electrophilic substitution on the imidazole ring, the C5 position is generally highly reactive. nih.gov Direct bromination of an unsymmetrically substituted imidazole can therefore lead to a mixture of products that are difficult to separate.

A successful strategy to overcome this challenge involves a two-step process: initial exhaustive bromination followed by a selective debromination. bohrium.comthieme-connect.comresearchgate.net In the case of 1,2-dimethyl-1H-imidazole, this approach involves the initial synthesis of the symmetric intermediate, 4,5-dibromo-1,2-dimethyl-1H-imidazole. bohrium.comthieme-connect.com This circumvents the issue of regioisomer formation in the initial bromination step. The subsequent selective removal of one of the bromine atoms then yields the desired 4-bromo-1,2-dimethyl-1H-imidazole. bohrium.comthieme-connect.comresearchgate.net

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heterocyclic compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com It is often preferred over molecular bromine (Br₂) as it is a solid that is easier to handle and can provide a low, constant concentration of bromine in the reaction mixture, which can help in controlling the selectivity of the reaction. masterorganicchemistry.com

In the synthesis of the key intermediate, 4,5-dibromo-1,2-dimethyl-1H-imidazole, NBS has been effectively employed as the brominating agent. thieme-connect.com The reaction of 1,2-dimethyl-1H-imidazole with NBS in a suitable solvent such as dimethylformamide (DMF) at room temperature leads to the formation of the dibrominated product in high yield. thieme-connect.com Optimization of reaction conditions, including solvent and reaction time, has been a key aspect of developing an efficient process. bohrium.com

Challenges in Regioisomer Formation and Control

A significant hurdle in the synthesis of this compound is the control of regioisomer formation. rsc.orgthieme.de One of the earlier methods involved the methylation of 5-bromo-2-methyl-1H-imidazole. thieme-connect.com This approach, however, results in a mixture of two regioisomers: the desired this compound and the undesired 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.com The separation of these isomers is challenging, often requiring preparative thin-layer chromatography (TLC), which is not practical for large-scale synthesis and results in a low yield of the target compound (around 23%). thieme-connect.com

The development of a synthetic route that avoids the formation of these regioisomers has been a crucial advancement. bohrium.comthieme-connect.comresearchgate.net By starting with 1,2-dimethyl-1H-imidazole and proceeding through the 4,5-dibromo intermediate, the issue of regioselectivity is effectively managed, as the two bromine atoms are in chemically distinct environments in the subsequent debromination step. bohrium.comthieme-connect.com

Scalable Synthesis Approaches

The demand for this compound in pharmaceutical development necessitates synthetic routes that are not only high-yielding but also scalable and cost-effective. rsc.orgbohrium.comthieme-connect.comresearchgate.net

Cost-Effective and High-Yielding Preparations

The key to the success of this approach is the highly selective removal of the bromine atom at the 5-position. This has been achieved through the use of organometallic reagents, with isopropyl magnesium chloride (i-PrMgCl) being particularly effective. bohrium.comthieme-connect.com The reaction conditions, including the choice of solvent and temperature, have been optimized to maximize the yield of the desired 4-bromo product. bohrium.com

Below is a table summarizing the optimization of the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole.

| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | n-BuLi (1.0) | THF | -78 | 1 | 78 |

| 2 | i-PrMgCl (1.1) | THF | -78 | 1 | 83 |

| 3 | i-PrMgCl (1.1) | THF | -25 | 1 | 92 |

| 4 | i-PrMgCl (1.1) | Toluene (B28343) | -25 | 1 | 75 |

| 5 | i-PrMgCl (1.1) | 2-MeTHF | -25 | 1 | 88 |

This table is based on data presented in the study by Vetrichelvan et al. bohrium.comthieme-connect.com

Industrial Scale-Up Considerations and Challenges

The successful transition of a synthetic route from the laboratory to an industrial scale requires robustness, reliability, and cost-effectiveness. The previously discussed challenges of regioisomer separation and low yields were significant barriers to the industrial production of this compound. rsc.orgthieme-connect.com

The two-step synthesis addresses these challenges directly. bohrium.comthieme-connect.com By avoiding the formation of hard-to-separate regioisomers, it simplifies the purification process. The high yields achieved in both steps contribute to the economic viability of the process. This method has been successfully scaled up from 100 grams to 1 kilogram, consistently producing the target compound with high purity and a 92% isolated yield in the final step. bohrium.comthieme.de The use of less expensive raw materials further enhances its suitability for commercial-scale manufacturing. bohrium.com This robust and scalable synthesis ensures a reliable supply of this crucial building block for the pharmaceutical industry. rsc.orgbohrium.comresearchgate.net

Specific Methodologies for Large-Scale Production (e.g., 100g to 1kg scale)

The commercial availability of large quantities of this compound can be unreliable, and traditional synthesis methods often present challenges for large-scale production, including the formation of regioisomeric mixtures and modest yields. thieme.de To address these issues, a cost-effective, scalable, and high-yielding synthesis has been developed, enabling production on a 100g to 1kg scale with an isolated yield of approximately 92%. thieme.debohrium.com

Table 1: Comparison of Large-Scale Synthesis Parameters

| Parameter | Optimized Method | Traditional Methods |

| Scale | 100g to 1kg thieme.debohrium.com | Smaller scale, challenges in scaling up thieme.de |

| Starting Material | 1,2-dimethyl-1H-imidazole researchgate.netbohrium.com | Varied, often leading to regioisomers thieme.de |

| Key Steps | Bromination, Selective Debromination thieme-connect.comscispace.comresearchgate.netresearchgate.net | Often multi-step with purification issues nih.gov |

| Debrominating Agent | Isopropyl magnesium chloride thieme-connect.comscispace.comresearchgate.netresearchgate.net | Various, less selective reagents thieme-connect.com |

| Isolated Yield | ~92% thieme.debohrium.com | Modest yields thieme.de |

| Overall Yield | 74% bohrium.com | Generally lower |

| Cost-Effectiveness | High, uses less expensive materials bohrium.com | Can be less economical |

Multi-Step Synthesis Pathways

Several multi-step pathways for the synthesis of this compound have been explored to overcome the limitations of earlier methods. bohrium.com

Bromination of 1,2-dimethyl-1H-imidazole followed by Selective Debromination

A prominent and successful route involves the initial di-bromination of 1,2-dimethyl-1H-imidazole to form 4,5-dibromo-1,2-dimethyl-1H-imidazole. thieme-connect.combohrium.com This intermediate is then subjected to selective debromination to yield the desired this compound. thieme-connect.comscispace.comresearchgate.netresearchgate.net The optimization of the dibromination step involved screening different solvents, with N,N-dimethylformamide (DMF) being identified as the most suitable. thieme-connect.com The reaction time was also found to be a critical factor in achieving good yields. thieme-connect.com

For the selective debromination, various reagents and conditions were investigated. thieme-connect.combohrium.com While reagents like tetramethylammonium (B1211777) fluoride, sodium iodide with trimethylsilyl (B98337) chloride, and sodium borohydride (B1222165) gave unsatisfactory results, organometallic reagents proved to be more effective. thieme-connect.com Specifically, the use of isopropyl magnesium chloride in tetrahydrofuran (B95107) (THF) at -25°C provided the desired product in high yield. thieme-connect.comresearchgate.net

Methylation of Bromo-Substituted Imidazoles

An alternative approach involves the methylation of a pre-existing bromo-substituted imidazole. thieme-connect.comscispace.com One such method starts with the methylation of 5-bromo-2-methyl-1H-imidazole. thieme-connect.com However, this particular route has been noted to have limitations, especially for preparing large quantities due to low yields. bohrium.com The challenge often lies in controlling the regioselectivity of the methylation process, which can lead to a mixture of N-methylated isomers that are difficult to separate. bohrium.com

Alternative Precursors and Reaction Conditions

Researchers have explored other precursors and reaction conditions to synthesize this compound. One investigated route began with 2-methyl-4-nitro-1H-imidazole. bohrium.com This pathway involved a reduction step followed by a Sandmeyer reaction to introduce the bromine atom. bohrium.com However, this approach was ultimately abandoned due to low yields in the reduction step and the failure of the Sandmeyer reaction. bohrium.com

Another explored strategy involved constructing the imidazole ring from a bromoketone, followed by methylation and bromination. bohrium.com While this stepwise approach was successful in producing the desired intermediate, it was hampered by a long reaction sequence and challenges in separating the resulting regioisomers. bohrium.com

Mechanistic Investigations of Synthetic Routes

Understanding the underlying mechanisms of the synthetic reactions is crucial for optimizing conditions and improving yields.

Reaction Pathway Elucidation for Bromination and Debromination Steps

The bromination of imidazoles is understood to proceed via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich and susceptible to attack by electrophiles like molecular bromine. The reactivity of the different positions on the imidazole ring can be influenced by the pH and the substituents already present. researchgate.net For 1,2-dimethylimidazole (B154445), the C4 and C5 positions are available for bromination. The initial reaction with a brominating agent like N-bromosuccinimide (NBS) leads to the formation of the 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediate. thieme-connect.com

The selective debromination step using an organometallic reagent like isopropyl magnesium chloride involves a bromine-metal exchange. thieme-connect.com The more reactive bromine atom, likely at the 5-position due to electronic effects, is exchanged with the magnesium from the Grignard reagent. This is followed by quenching with a proton source, which replaces the organometallic intermediate with a hydrogen atom, resulting in the desired this compound. thieme-connect.combohrium.com The choice of the organometallic reagent and the reaction temperature are critical to achieve high selectivity and prevent the removal of both bromine atoms. thieme-connect.com

Table 2: Investigated Debromination Conditions for 4,5-dibromo-1,2-dimethyl-1H-imidazole

| Reagent(s) | Solvent | Temperature (°C) | Outcome | Reference |

| Tetramethylammonium fluoride | DMSO | 100 | Small amount of desired product | thieme-connect.com |

| NaI, TMSCl | Acetonitrile (B52724) | 80 | 33% yield of desired product | thieme-connect.com |

| NaI, Na2SO3 | - | - | Failed to give desired product | thieme-connect.com |

| Sodium borohydride | - | 80 | Did not produce desired product | thieme-connect.com |

| n-Butyl lithium | THF | -60 | 78% yield of desired product | thieme-connect.com |

| Isopropyl magnesium chloride | THF | -60 | 83% yield of desired product | thieme-connect.com |

| Isopropyl magnesium chloride | THF | -25 | 92% yield (optimized) | thieme-connect.comresearchgate.net |

Role of Catalysts and Reagents in Regioselectivity

One synthetic option involves the methylation of 5-bromo-2-methyl-1H-imidazole. thieme-connect.com However, this method presents a significant regioselectivity problem. The methylation reaction, often carried out with reagents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃), results in a mixture of two regioisomers: the desired this compound (1) and the undesired 5-bromo-1,2-dimethyl-1H-imidazole (1A). thieme-connect.comresearchgate.net The separation of these isomers is challenging, often requiring preparative-TLC and resulting in a low yield (around 23%) of the target compound, making this route unsuitable for large-scale synthesis. thieme-connect.com

A more effective and scalable approach circumvents the issue of regioisomeric mixtures by starting with 1,2-dimethyl-1H-imidazole. thieme-connect.combohrium.com This method involves a two-step process: an initial exhaustive bromination followed by a highly regioselective debromination.

The initial bromination of 1,2-dimethyl-1H-imidazole is typically performed using a brominating agent, with reaction conditions optimized for solvent and time to produce 4,5-dibromo-1,2-dimethyl-1H-imidazole. bohrium.com While this initial step is not regioselective for the mono-bromo product, it effectively sets the stage for the key regioselective step.

The crucial role of the reagent is most evident in the subsequent selective debromination. Researchers have found that organometallic reagents, specifically isopropyl magnesium chloride (i-PrMgCl), are highly effective in selectively removing one of the bromine atoms to yield this compound. thieme-connect.combohrium.com The reaction conditions, including temperature and solvent, were optimized to achieve high yields. bohrium.com This selective debromination using a Grignard reagent is the cornerstone of a cost-effective and scalable synthesis, consistently producing the target molecule with an isolated yield of approximately 92% on a large scale. bohrium.com

| Synthetic Step | Reagent/Catalyst | Substrate | Observed Outcome & Regioselectivity | Reference |

|---|---|---|---|---|

| Methylation | MeI, K₂CO₃ | 5-bromo-2-methyl-1H-imidazole | Poor regioselectivity; yields a mixture of 4-bromo- and 5-bromo- regioisomers. | thieme-connect.com |

| Selective Debromination | Isopropyl magnesium chloride | 4,5-dibromo-1,2-dimethyl-1H-imidazole | High regioselectivity; selectively removes one bromine to yield the 4-bromo product in high yield. | thieme-connect.combohrium.com |

Kinetic and Thermodynamic Aspects of Imidazole Functionalization

The outcome of chemical reactions that can yield multiple products is often governed by whether the reaction is under kinetic or thermodynamic control. youtube.com A kinetic product is formed faster because it has a lower activation energy, while a thermodynamic product is more stable, even if it requires more energy to form and thus forms more slowly. youtube.comyoutube.com These principles are relevant to the functionalization of the imidazole ring in the synthesis of this compound.

In the context of electrophilic substitution on an imidazole ring, the positions are not equally reactive. The N-alkylation of substituted imidazoles can lead to different isomers, and the product ratio can be influenced by reaction conditions, suggesting a competition between kinetic and thermodynamic pathways. youtube.com For instance, in the problematic methylation of 5-bromo-2-methyl-1H-imidazole, the formation of both 4-bromo and 5-bromo isomers suggests that the energy barriers for methylation at either nitrogen are comparable, leading to a mixture of products. thieme-connect.com Manipulating reaction conditions such as temperature and time could potentially favor one isomer over the other, with lower temperatures and shorter reaction times favoring the kinetic product and higher temperatures with longer reaction times favoring the more stable thermodynamic product. youtube.comyoutube.com

The more successful synthetic route, involving the bromination of 1,2-dimethyl-1H-imidazole to a dibromo intermediate followed by selective debromination, also has kinetic and thermodynamic implications. The initial bromination yielding the 4,5-dibromo product is a rapid, exhaustive reaction. The subsequent selective debromination is the kinetically or thermodynamically controlled step that determines the final product's regiochemistry.

The high selectivity of isopropyl magnesium chloride in removing one bromine atom suggests a significant difference in the transition state energies for the removal of the bromine at the C4 versus the C5 position. bohrium.com The optimization of reaction temperature for this step indicates that the process is sensitive to energy inputs. bohrium.com By controlling the temperature, chemists can ensure there is enough energy to overcome the activation barrier for the desired reaction pathway (formation of the 4-bromo product) but not enough to promote competing side reactions or the removal of the second bromine atom. This allows for the preferential formation of the kinetically favored product, which in this highly optimized industrial synthesis, is the desired this compound. bohrium.com

| Control Type | Activation Energy | Product Stability | Favored Conditions | Formation Speed | Reference |

|---|---|---|---|---|---|

| Kinetic | Lower | Less Stable | Low Temperature, Short Reaction Time | Faster | youtube.comyoutube.com |

| Thermodynamic | Higher | More Stable | High Temperature, Long Reaction Time | Slower | youtube.comyoutube.com |

Chemical Reactivity and Derivatization of 4 Bromo 1,2 Dimethyl 1h Imidazole

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of 4-bromo-1,2-dimethyl-1H-imidazole, leveraging the reactive carbon-bromine bond to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely employed method for the arylation of this compound. This reaction provides a reliable pathway to synthesize 4-aryl-1,2-dimethyl-1H-imidazole derivatives, which are common substructures in bioactive molecules. wikipedia.orgbibliotekanauki.pl For instance, the coupling of this compound with 4-fluorophenylboronic acid has been reported to produce 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole in a 60% yield. wikipedia.orgbibliotekanauki.pl This subsequent product is a precursor for more complex APIs, demonstrating the strategic importance of this initial coupling step. wikipedia.org

In another documented example, the synthesis of a TGF-beta inhibitor involved the Suzuki coupling of this compound with (4-fluoro-3-methylphenyl)boronic acid. ambeed.com The reaction was successfully carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst in a biphasic system of toluene (B28343) and aqueous sodium carbonate at 100 °C. ambeed.com These examples underscore the reaction's tolerance to various functional groups on the boronic acid partner.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Coupling Partner | Catalyst | Base | Solvent System | Temp. | Yield | Source(s) |

| 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | 60% | wikipedia.orgbibliotekanauki.pl |

| (4-Fluoro-3-methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene / Water | 100 °C | Not specified | ambeed.com |

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is well-documented, other palladium-catalyzed reactions such as the Heck, Sonogashira, Stille, and Negishi couplings are theoretically applicable to this compound. These reactions are standard methods for functionalizing aryl bromides. For related brominated thiazoles and other heterocycles, Stille and Negishi couplings have been explored, with the Stille coupling often proving superior for complex syntheses. researchgate.net However, specific examples detailing the application of these other cross-coupling methods directly to this compound are not prevalent in the surveyed literature. The potential for these transformations remains high, offering pathways to vinylated, alkynylated, and other functionalized imidazole (B134444) derivatives.

Mechanistic Studies of Cross-Coupling Reactions on Halogenated Imidazoles

The mechanism of the Suzuki-Miyaura reaction, and palladium-catalyzed cross-couplings in general, follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step forms a square planar palladium(II) intermediate. The formation of the active Pd(0) species itself can be a critical, and sometimes overlooked, step in the catalytic cycle. researchgate.net

Transmetalation : The organoboron compound (in Suzuki coupling) exchanges its organic group with the bromide on the palladium(II) complex. This step requires activation by a base.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst, which re-enters the cycle.

For halogenated imidazoles, Density Functional Theory (DFT) studies suggest that electronic and steric factors influence the reactivity of the C-X bond. In di-substituted imidazoles, the bromine at the C4 position is often calculated to be more reactive than one at the C5 position, a factor that can be exploited for selective functionalization. nih.gov The choice of ligands, such as phosphines, is crucial as they modulate the electron density and steric environment of the palladium center, thereby influencing the efficiency of each step in the catalytic cycle. researchgate.net

Nucleophilic Substitution Reactions

The direct displacement of the bromine atom in this compound by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism is another potential avenue for derivatization. General literature suggests that the bromine atom on the imidazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. nih.gov However, SNAr reactions typically require either strong electron-withdrawing groups to activate the ring or the use of harsh reaction conditions. Given the electron-rich nature of the dimethylated imidazole ring, this pathway is less favored than cross-coupling reactions and may require specific activation, such as copper catalysis (Ullmann condensation) for amination or amidation. Specific, detailed examples of successful nucleophilic substitution reactions on this compound are not extensively detailed in the reviewed scientific literature.

Electrophilic Aromatic Substitution Reactions

The 1,2-dimethyl-1H-imidazole ring is considered an electron-rich aromatic system, which should make it susceptible to electrophilic aromatic substitution. The two methyl groups are electron-donating, further activating the ring. However, the only available position for substitution is at C5. While reactions like nitration and Friedel-Crafts acylation are common for many aromatic and heteroaromatic systems, there are no specific examples found for the direct electrophilic substitution on this compound in the surveyed literature. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

Studies on related compounds offer some insight. For example, nitration of 2-methylimidazole (B133640) yields 2-methyl-4(5)-nitroimidazole, indicating the imidazole ring can undergo this transformation. Friedel-Crafts acylation has been successfully performed at the C3 position of the related imidazo[1,2-a]pyridine (B132010) core, but this system's electronic properties differ significantly. sigmaaldrich.com For the title compound, any electrophilic attack would be directed to the C5 position. The existing bromo-substituent would act as a deactivating group, potentially making such reactions challenging to achieve without side reactions or requiring carefully optimized conditions.

Metalation and Subsequent Functionalization

Metalation via halogen-metal exchange is a powerful strategy for the functionalization of this compound. This approach involves treating the compound with a strong organometallic base, such as an organolithium reagent or a Grignard reagent, to replace the bromine atom with a metal (typically lithium or magnesium). This generates a new organometallic intermediate that can then react with a variety of electrophiles.

A key application of this method is in selective debromination. Research has shown that treating 4,5-dibromo-1,2-dimethyl-1H-imidazole with isopropyl magnesium chloride (i-PrMgCl) at low temperatures (–25 °C) selectively removes the bromine at the C5 position to give this compound in high yield (83-92%). youtube.comnih.gov This selectivity is attributed to the enhanced steric bulk of the Grignard reagent, which preferentially targets the less hindered C5 position. nih.gov The reaction proceeds through a halogen-magnesium exchange. Similarly, n-butyllithium (n-BuLi) can also be used, proceeding via a halogen-lithium exchange mechanism, though it may offer different selectivity or yields. nih.gov

While primarily demonstrated for selective debromination (quenching with a proton source like ammonium (B1175870) chloride), the generation of the lithiated or Grignard intermediate of 1,2-dimethyl-4-imidazolyl opens the door to a wide range of functionalizations by trapping it with other electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides.

Transformations Involving the Imidazole Nitrogen Atoms

The imidazole core of this compound contains two nitrogen atoms. The N1-position is already substituted with a methyl group, precluding typical N-H functionalization reactions like N-alkylation that are common for unsubstituted imidazoles. researchgate.netbeilstein-journals.org However, the lone pair of electrons on the N3-nitrogen atom remains available for chemical transformations, most notably quaternization.

Quaternization:

Quaternization involves the alkylation of the N3-nitrogen, leading to the formation of a positively charged imidazolium (B1220033) salt. This reaction is a common transformation for N-substituted imidazoles. nih.gov The reaction typically proceeds by treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate. The rate and efficiency of quaternization can be influenced by factors like the nature of the alkylating agent, the solvent, and the reaction temperature. researchgate.net For instance, microwave-assisted quaternization has been shown to significantly accelerate reaction times for N-heterocycles. nih.govresearchgate.net The resulting 4-bromo-1,2-dimethyl-3-alkyl-1H-imidazolium salts are ionic compounds with potential applications as ionic liquids or as precursors for N-heterocyclic carbenes (NHCs).

Table 1: Representative Quaternization Reaction

| Reactant | Reagent | Product | Conditions |

| This compound | Methyl Iodide | 4-Bromo-1,2,3-trimethyl-1H-imidazolium iodide | Typically in a polar aprotic solvent (e.g., DMF, Acetonitrile) |

Reactivity of the Bromine Atom in Diverse Organic Reactions

The bromine atom at the C4 position of the imidazole ring is a key functional handle that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes this compound a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions:

The C4-bromo substituent readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds and involves the coupling of the bromoimidazole with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org this compound has been successfully employed in Suzuki-Miyaura couplings to introduce aryl or heteroaryl substituents at the C4 position. thieme-connect.com For example, its coupling with 4-fluorophenylboronic acid is a key step in the synthesis of certain kinase inhibitors. thieme-connect.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. nih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples the bromoimidazole with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.orgyoutube.com This reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org This method allows for the introduction of vinyl groups at the C4 position of the imidazole ring.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the bromoimidazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling is a powerful method for synthesizing alkynyl-substituted imidazoles, which are important intermediates in various synthetic applications. researchgate.net The reaction is typically carried out under mild, basic conditions. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of this compound with a wide range of primary and secondary amines to yield 4-amino-1,2-dimethyl-1H-imidazole derivatives. nih.govnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of even challenging substrates under mild conditions. wikipedia.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (sp²-sp²) | Pd(OAc)₂ / PPh₃, Pd(dppf)Cl₂ |

| Heck-Mizoroki | Alkene | C-C (sp²-sp²) | Pd(OAc)₂ / PPh₃ |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂ / CuI |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃ / Biarylphosphine ligand |

Other Important Transformations:

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org While often requiring harsh conditions, modern variations have improved its scope. organic-chemistry.org It can be used to couple this compound with nucleophiles like amines, alcohols, or thiols.

Lithiation and Halogen-Metal Exchange: The bromine atom can be exchanged for a lithium atom by treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, typically at low temperatures. researchgate.netgrowingscience.com This halogen-metal exchange generates a highly reactive 4-lithio-1,2-dimethyl-1H-imidazole intermediate. This organolithium species can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the C4 position. nih.gov Alternatively, Grignard reagents can be formed via magnesium-halogen exchange using reagents like isopropyl magnesium chloride, which was utilized for a selective debromination in a related synthesis. thieme-connect.comnih.gov

Applications of 4 Bromo 1,2 Dimethyl 1h Imidazole in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Compounds

In organic synthesis, 4-Bromo-1,2-dimethyl-1H-imidazole serves as a fundamental building block for the creation of intricate organic and heterocyclic molecules. clockss.org Its structure allows for strategic modifications, enabling chemists to synthesize a wide array of more complex compounds. chemimpex.com The compound's utility is highlighted by its role in reactions like the Suzuki–Miyaura coupling, where it can be reacted with other molecules, such as 4-fluorophenylboronic acid, to form new carbon-carbon bonds and construct larger, more elaborate chemical architectures. thieme-connect.com This capability makes it a key intermediate in multi-step synthetic pathways aimed at producing novel heterocyclic structures.

Precursor in Medicinal Chemistry

The significance of this compound is particularly pronounced in medicinal chemistry, where it functions as a crucial precursor for the development of new therapeutic agents. thieme.de Its structural motif is a recurring feature in a diverse range of bioactive compounds, underscoring its importance as a starting material in the synthesis of potential pharmaceuticals. thieme.dethieme-connect.comresearchgate.net Researchers have developed cost-effective and scalable methods to produce large quantities of this compound, ensuring its availability for extensive research and development in the pharmaceutical industry. thieme.debohrium.com

This compound is recognized as a key building block for the construction of various Active Pharmaceutical Ingredients (APIs). thieme-connect.comresearchgate.netbohrium.com APIs are the central components of pharmaceutical drugs responsible for their therapeutic effects. The reliability of sourcing large quantities of this imidazole (B134444) derivative has been a critical factor in its adoption for API synthesis, leading to in-house efforts by research centers to develop robust and commercially viable production routes. thieme.dethieme-connect.com

The compound is a foundational element in the synthesis of numerous bioactive molecules. thieme.deresearchgate.netbohrium.comresearchgate.net Bioactive molecules are chemical substances that have a biological effect on living organisms, and they form the basis for new drug discovery. The unique chemical properties and reactivity of this compound make it an ideal starting point for creating novel compounds with potential therapeutic applications. Its structural framework has been successfully integrated into a wide variety of molecules designed to interact with specific biological targets. thieme-connect.comresearchgate.net

The structural core of this compound is present in several classes of drug candidates targeting a range of diseases. thieme-connect.comresearchgate.net Its versatility as a synthetic precursor has enabled the development of inhibitors for various enzymes and modulators for receptors that are implicated in pathological processes. thieme-connect.comresearchgate.net

Table 1: Drug Candidates Synthesized from this compound

| Drug Candidate Class | Therapeutic Target | Relevance | Citations |

| Cathepsin K inhibitors | Cathepsin K | Bone resorption disorders like osteoporosis. nih.govnih.govresearchgate.net | thieme-connect.comresearchgate.net |

| Xanthine (B1682287) oxidase inhibitors | Xanthine oxidase | Conditions associated with high uric acid, such as gout. | thieme-connect.comresearchgate.net |

| PDE1 inhibitors | Phosphodiesterase 1 (PDE1) | Neurological and cardiovascular disorders. | thieme-connect.comresearchgate.net |

| Casein kinase inhibitors | Casein kinase δ/ε | Cancer therapy. bohrium.comnih.gov | thieme-connect.comresearchgate.netbohrium.com |

| CDK8/19 inhibitors | Cyclin-dependent kinase 8/19 | Cancer treatment and drug resistance. nih.govnih.gov | thieme-connect.comresearchgate.netnih.gov |

| RIP1 kinase inhibitors | RIP1 kinase | Inflammatory diseases. | thieme-connect.comresearchgate.net |

| mGlu4 receptor positive allosteric modulators | mGlu4 receptor | Neurological disorders such as Parkinson's disease. nih.gov | thieme-connect.comresearchgate.net |

| TGFβ inhibitors | TGFβ (Transforming growth factor beta) | Fibrotic diseases and cancer. | thieme-connect.comresearchgate.net |

Material Science Applications

Beyond its applications in the life sciences, this compound and related compounds are also explored for their utility in material science.

The chemical properties of brominated imidazoles lend themselves to applications in the development of functional materials. Specifically, the related compound 4-Bromo-1H-imidazole is known to be incorporated into polymer formulations to enhance the properties of materials used in coatings and adhesives, leading to more durable products. chemimpex.com Research also explores the use of this compound in the development of functional materials, including dyes for solar cells and other optical applications.

Use in Electronic Materials

The development of advanced electronic materials is crucial for technological progress. Imidazole-based compounds, particularly imidazolium (B1220033) ionic liquids, have garnered significant attention for their potential use in various electronic applications due to their unique physicochemical properties, such as high thermal stability, negligible vapor pressure, and tunable conductivity. nih.gov this compound serves as a key precursor in the synthesis of such functional materials.

The synthesis of imidazolium ionic liquids often involves the quaternization of an N-substituted imidazole with an alkyl halide. nih.gov In this context, this compound can be utilized to introduce a functionalized imidazolium cation into the structure of an ionic liquid. The presence of the bromine atom offers a site for further chemical modification, allowing for the fine-tuning of the ionic liquid's properties for specific electronic applications.

For instance, imidazolium-based ionic liquids are being explored as electrolytes in electrochromic devices. researchgate.net These devices change their optical properties upon the application of an electrical voltage and are used in smart windows, displays, and mirrors. The efficiency and stability of these devices are highly dependent on the properties of the electrolyte. The ability to synthesize tailored ionic liquids from precursors like this compound is therefore of significant interest.

Table 1: Potential Electronic Applications of Ionic Liquids Derived from this compound

| Application Area | Potential Role of Derived Ionic Liquid | Desired Properties |

| Electrochromic Devices | Electrolyte | High ionic conductivity, wide electrochemical window, good thermal stability. |

| Dye-Sensitized Solar Cells | Electrolyte component | Efficient charge transport, good solubility for dyes and redox mediators. |

| Capacitors and Batteries | Electrolyte | High capacitance, long-term stability, safety (non-flammable). |

| Sensors | Sensing material or electrolyte | High selectivity and sensitivity towards target analytes. |

This table presents potential applications based on the known uses of imidazolium ionic liquids. The specific performance of derivatives of this compound would require experimental validation.

Catalytic Applications

In the realm of catalysis, this compound and its derivatives have shown promise both as substrates in cross-coupling reactions and as precursors to catalytic species. The presence of the C-Br bond on the imidazole ring makes it an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. Bromo-substituted heterocycles like this compound can readily participate in these reactions, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups at the 4-position of the imidazole ring. clockss.orgbeilstein-journals.org This versatility enables the synthesis of a diverse library of complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netscispace.com

Furthermore, N-heterocyclic carbenes (NHCs), which can be generated from imidazolium salts, have become a dominant class of ligands in organometallic catalysis. The imidazolium salts derived from this compound can serve as precursors to NHC ligands. These ligands can then be coordinated to a metal center, such as palladium, to form highly active and stable catalysts for a variety of organic transformations. The electronic and steric properties of the NHC ligand can be tuned by modifying the substituents on the imidazole ring, which in turn influences the catalytic activity and selectivity. nih.gov

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Role of this compound | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Substrate | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Arylboronic acid | 4-Aryl-1,2-dimethyl-1H-imidazole |

| Sonogashira Coupling | Substrate | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | 4-Alkynyl-1,2-dimethyl-1H-imidazole |

| Heck Coupling | Substrate | Pd catalyst, Base, Alkene | 4-Alkenyl-1,2-dimethyl-1H-imidazole |

| NHC Ligand Synthesis | Precursor to imidazolium salt | Alkylation followed by deprotonation | N-Heterocyclic Carbene (NHC) |

This table summarizes the potential catalytic applications of this compound based on established reactivity of similar bromo-substituted heterocycles.

Agrochemical Synthesis

The imidazole moiety is a common feature in a wide range of biologically active compounds, including those with applications in agriculture. Imidazole derivatives have been shown to exhibit fungicidal, herbicidal, and insecticidal properties. This compound serves as a valuable starting material for the synthesis of novel agrochemicals with potentially enhanced efficacy and improved environmental profiles. researchgate.netscispace.com

The development of new fungicides is a critical area of agrochemical research due to the emergence of resistant fungal strains. Benzimidazole (B57391) derivatives, which share a structural resemblance to imidazoles, are known to be effective fungicides. nih.gov The ability to functionalize the 4-position of the 1,2-dimethyl-1H-imidazole core through reactions of the bromine atom allows for the systematic modification of the molecule's structure to optimize its antifungal activity.

Similarly, certain imidazole derivatives have been investigated for their herbicidal activity. By serving as a scaffold, this compound enables the synthesis of a variety of substituted imidazoles for screening as potential herbicides. The introduction of different functional groups can influence the compound's mode of action and its selectivity towards target weeds.

The synthesis of novel insecticides is another area where this compound can be utilized. The imidazole ring is present in some commercially successful insecticides. The structural diversity that can be achieved starting from this compound provides an avenue for the discovery of new insecticidal compounds with improved properties. nih.gov

Table 3: Potential Agrochemical Applications of Derivatives of this compound

| Agrochemical Class | Rationale for Use | Potential Target |

| Fungicides | Imidazole and benzimidazole derivatives have known antifungal activity. nih.gov | Fungal pathogens affecting crops. |

| Herbicides | The imidazole scaffold can be modified to target key enzymes in weeds. | Broadleaf and grassy weeds. |

| Insecticides | The imidazole ring is a component of some existing insecticides. | Various insect pests in agriculture. |

This table outlines the potential for developing new agrochemicals based on the known biological activities of the broader class of imidazole compounds.

Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR (Proton NMR)

In the ¹H NMR spectrum of 4-bromo-1,2-dimethyl-1H-imidazole, specific signals corresponding to the protons in the molecule are observed. The chemical shifts of these protons are influenced by their local electronic environment. The spectrum is expected to show distinct signals for the methyl groups and the lone proton on the imidazole (B134444) ring.

Based on the structure, one would anticipate a singlet for the C5-H proton on the imidazole ring. The two methyl groups, one at the N1 position and the other at the C2 position, would also each appear as a singlet, though their chemical shifts would differ due to their distinct electronic environments. For instance, in a related compound, 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, the N-methyl protons show a singlet at approximately 3.92 ppm in DMSO-d₆. chemicalbook.com While the exact chemical shifts for this compound would require experimental determination, the expected splitting patterns provide a clear fingerprint for the molecule's proton framework.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C5-H | 7.0 - 8.0 | Singlet |

| N1-CH₃ | 3.5 - 4.0 | Singlet |

| C2-CH₃ | 2.0 - 2.5 | Singlet |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show five signals corresponding to the five carbon atoms in the molecule: three from the imidazole ring and two from the methyl groups. The chemical shifts of the ring carbons are particularly informative for confirming the substitution pattern. The carbon atom bonded to the bromine (C4) is expected to have a chemical shift significantly influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 140 - 150 |

| C4 | 105 - 115 |

| C5 | 120 - 130 |

| N1-CH₃ | 30 - 35 |

| C2-CH₃ | 10 - 15 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (C₅H₇BrN₂), the molecular weight is approximately 175.03 g/mol . sigmaaldrich.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) is particularly important as it can confirm the elemental composition of the molecule with high accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₅H₇⁷⁹BrN₂]⁺ | ~174 | Molecular ion with ⁷⁹Br |

| [C₅H₇⁸¹BrN₂]⁺ | ~176 | Molecular ion with ⁸¹Br |

Note: The m/z values are for the molecular ions. The full spectrum would show additional peaks corresponding to fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=N, and C-N bonds within the imidazole ring and the methyl groups.

Key expected absorptions include:

C-H stretching vibrations of the methyl groups and the imidazole ring, typically in the region of 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations of the imidazole ring, which are expected in the 1400-1650 cm⁻¹ region.

C-N stretching vibrations , which typically appear in the 1000-1350 cm⁻¹ range.

The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-3100 | C-H stretch (alkyl and aromatic) |

| 1400-1650 | C=N and C=C stretch (imidazole ring) |

| 1000-1350 | C-N stretch |

| 500-650 | C-Br stretch |

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For imidazole derivatives, reverse-phase HPLC is often employed. hovione.com A typical setup would involve a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. hovione.com The purity of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. During its synthesis, reaction progress can be monitored by liquid chromatography-mass spectrometry (LC-MS), a hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, GC analysis is a viable option for purity assessment. A GC instrument equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used. For a related compound, 4-bromo-1H-imidazole, purity has been assessed using GC. sigmaaldrich.com The choice of the column (e.g., a non-polar or medium-polarity capillary column) and the temperature program would need to be optimized to achieve good separation from any impurities.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself has not been reported in the searched literature, the crystal structure of a closely related compound, 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide, has been analyzed to resolve structural ambiguities. researchgate.net This indicates that if suitable single crystals of this compound can be grown, X-ray diffraction analysis would be a powerful tool to confirm its structure with the highest degree of certainty. The resulting data would include the precise coordinates of each atom in the unit cell of the crystal lattice.

Computational and Theoretical Studies of 4 Bromo 1,2 Dimethyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-1,2-dimethyl-1H-imidazole. These calculations, primarily based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic architecture and reactivity.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which dictates its chemical behavior. DFT calculations are commonly employed to determine optimized molecular geometry, charge distribution, and various electronic properties. For instance, studies on similar substituted imidazoles reveal how the presence of a bromine atom and methyl groups influences the electronic environment of the imidazole (B134444) ring. The bromine atom, being highly electronegative, induces polarization within both the σ- and π-frameworks of the imidazole moiety. researchgate.net

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electronic distribution. These maps illustrate regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. In a typical MEP of a bromo-imidazole derivative, negative potential (often colored red or yellow) is concentrated around the nitrogen atoms, highlighting their nucleophilic character, while positive potential (blue) may be found near the hydrogen atoms and the bromine atom, suggesting susceptibility to nucleophilic attack. tandfonline.com

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis provides insights into hybridization, atomic charges, and hyperconjugative interactions, which are crucial for understanding the molecule's stability and reactivity.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. irjweb.com

For many imidazole derivatives, the HOMO is typically distributed over the π-system of the imidazole ring, while the LUMO may be located on the ring or on substituents. The presence of the bromine atom and methyl groups on the 1,2-dimethyl-1H-imidazole core will modulate the energies of these frontier orbitals. Computational studies on analogous compounds, such as 2-(4-bromophenyl)imidazole[1,2α]pyridine, have shown that the introduction of a bromine atom can raise the HOMO energy and lower the LUMO energy, thereby decreasing the HOMO-LUMO gap and increasing reactivity. scispace.comresearchgate.net

The following table presents representative HOMO, LUMO, and energy gap values for a related imidazole derivative, calculated using DFT, which illustrates the typical energy ranges for such compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 |

This data is for a related bromo-imidazole derivative and serves as an illustrative example. researchgate.net

Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the rotation of the two methyl groups attached to the imidazole ring.

Potential Energy Surface (PES) scans are a common computational technique used for conformational analysis. youtube.com By systematically rotating a specific dihedral angle and calculating the energy at each step, a PES can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion.

Reaction Mechanism Prediction and Validation through Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

A key reaction for this compound is nucleophilic substitution at the C4 position, where the bromine atom is displaced. Computational studies of similar reactions, such as the reaction between imidazole and 2-bromo-1-arylethanones, have been performed using DFT. semanticscholar.orgsemanticscholar.org These studies calculate the energies of reactants, products, and transition states to determine the reaction's feasibility and kinetics.

Another important class of reactions for bromo-aromatic compounds is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgmdpi.com DFT calculations can be used to investigate the detailed mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. For instance, computational studies on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have provided insights into the influence of different bases and solvents on the reaction yield. mdpi.com Such computational validation helps in optimizing reaction conditions for the synthesis of more complex molecules derived from this compound.

Drug Design and Molecular Docking Studies (in the context of derived APIs)

This compound serves as a scaffold for the development of Active Pharmaceutical Ingredients (APIs). Computational techniques, particularly molecular docking and molecular dynamics, are instrumental in the design and evaluation of these derived compounds. mdpi.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This allows for the virtual screening of libraries of compounds derived from the this compound scaffold against a specific biological target, such as a kinase or a receptor. The docking results, typically reported as a binding energy or a docking score, help in identifying promising candidates for further development. For example, various imidazole derivatives have been docked into the active sites of enzymes like l-glutamine: d-fructose-6-phosphate amidotransferase to assess their potential as antimicrobial agents. researchgate.net

The table below shows illustrative binding energies for different imidazole derivatives docked against a protein target, demonstrating the range of affinities that can be achieved through structural modifications.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 |

| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 |

| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | -7.7 |

| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | -7.7 |

This data is for related imidazole derivatives and serves as an illustrative example of molecular docking results. mdpi.com

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose and the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.comnih.govnih.gov These computational approaches are invaluable in the rational design of novel therapeutics based on the this compound scaffold. acs.org

Future Research Directions and Perspectives

Development of Novel and Greener Synthetic Routes

Key areas for future synthetic research include:

Exploration of Greener Solvents and Reagents: The use of more sustainable solvents and reagents is a critical goal in modern synthetic chemistry. frontiersin.org Research could focus on replacing traditional organic solvents with bio-based alternatives like eucalyptol (B1671775) or employing aqueous reaction conditions. frontiersin.org

Catalytic C-H Bromination: Direct C-H functionalization is a powerful strategy for atom-economical synthesis. nih.govyoutube.com Developing catalytic systems for the direct and selective bromination of 1,2-dimethyl-1H-imidazole at the C4 position would eliminate the need for a two-step process involving a dibrominated intermediate and subsequent selective debromination. bohrium.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. nih.gov Adapting the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole to a flow process could lead to higher throughput and improved efficiency.

A comparison of a known synthetic route with potential greener alternatives is presented below:

| Feature | Current Scalable Synthesis bohrium.com | Potential Greener Route |

| Starting Material | 1,2-dimethyl-1H-imidazole | 1,2-dimethyl-1H-imidazole |

| Key Steps | Bromination to 4,5-dibromo-1,2-dimethyl-1H-imidazole followed by selective debromination. | Direct catalytic C4-bromination. |

| Reagents | N-Bromosuccinimide, Isopropyl magnesium chloride. | Potentially a less toxic bromine source and a reusable catalyst. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF). | Bio-based solvents or water. |

| Overall Yield | ~74% | Aiming for higher or comparable yields with improved environmental impact. |

Exploration of New Reactivity Patterns

The bromine atom at the C4 position of this compound is a key handle for introducing molecular diversity through cross-coupling reactions. thieme-connect.com Future research will undoubtedly delve deeper into its reactivity, exploring novel transformations and expanding the toolkit of synthetic chemists.

Promising areas of investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki-Miyaura coupling is already utilized, exploring other palladium-catalyzed reactions like Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions could open up new avenues for creating complex molecules. thieme-connect.comacs.orgthieme-connect.com The use of imidazolylsulfonates as electrophilic partners in such reactions has shown promise and could be extended to bromoimidazole derivatives. nih.govacs.orgtandfonline.com

Transition-Metal-Free Coupling Reactions: Developing metal-free coupling methods would be a significant advancement in terms of cost and sustainability. Recent work on the double indolylation of gem-difluorocyclopropanes under transition-metal-free conditions provides a conceptual framework for exploring similar reactivity with this compound. acs.org

Photoredox Catalysis: Light-mediated reactions often proceed under mild conditions and can enable unique transformations. umich.edu Investigating the photoredox-catalyzed functionalization of the C-Br bond could lead to novel and efficient synthetic methodologies.

Expansion of Applications in Diverse Scientific Fields

The utility of this compound is currently centered on medicinal chemistry. thieme-connect.comresearchgate.net However, its unique electronic and structural properties suggest potential applications in other scientific domains.

Future applications could be explored in:

Materials Science: Imidazole-based compounds have applications as ionic liquids and in the formation of metal-organic frameworks (MOFs). lifechemicals.com The bromine atom offers a site for polymerization or for tuning the electronic properties of materials, potentially leading to new conductive polymers or materials with interesting optical properties.

Agrochemicals: N-arylated imidazoles are used as fungicides, herbicides, and plant-growth regulators. nih.gov The synthesis of novel agrochemicals based on the this compound scaffold could lead to more effective and selective crop protection agents.

Catalysis: Imidazole-derived N-heterocyclic carbenes (NHCs) are powerful ligands in organometallic catalysis. lifechemicals.com Functionalized imidazoles can be precursors to novel NHC ligands with tailored steric and electronic properties, potentially leading to more active and selective catalysts.

Advanced Functionalization Strategies for Enhanced Bioactivity

To improve the therapeutic potential of molecules derived from this compound, advanced functionalization strategies are needed to enhance their bioactivity and pharmacokinetic properties.

Key strategies for future research include:

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable in drug discovery. rsc.org Developing methods for the late-stage functionalization of the imidazole (B134444) core or the substituents introduced via the bromo group could rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

C-H Functionalization: In addition to the C-Br bond, the C-H bonds on the imidazole ring and the methyl groups represent opportunities for functionalization. nih.govyoutube.comnih.gov Directed C-H activation strategies could allow for the selective introduction of various functional groups, leading to novel molecular architectures with potentially improved biological profiles. nih.gov

Bioisosteric Replacement: The bromine atom can be replaced with other functional groups that mimic its size and electronic properties but may offer improved metabolic stability or binding interactions. Exploring bioisosteric replacements for the bromo group is a standard strategy in medicinal chemistry to optimize drug candidates.

Collaborative Research Initiatives in Pharmaceutical and Material Sciences

The diverse potential of this compound necessitates a multidisciplinary approach. Collaborative research initiatives between pharmaceutical and material sciences can accelerate the translation of fundamental discoveries into practical applications.

Areas for collaboration could include:

Drug Delivery Systems: Material scientists can develop novel drug delivery systems, such as nanoparticles or hydrogels, to improve the delivery and efficacy of drugs derived from this compound. nih.gov

Diagnostic Probes: The imidazole scaffold can be incorporated into fluorescent probes for biological imaging. mdpi.com Collaboration between chemists and biologists can lead to the development of new diagnostic tools for various diseases.

High-Throughput Screening: Pharmaceutical companies possess the infrastructure for high-throughput screening of compound libraries. nih.gov Collaborations can enable the rapid evaluation of new derivatives of this compound against a wide range of biological targets.

The strategic alignment of research efforts across these future directions will undoubtedly unlock new scientific insights and practical applications for this versatile chemical entity, solidifying its importance in both academic and industrial research.

常见问题

Basic Questions

Q. What are the primary synthetic routes for 4-Bromo-1,2-dimethyl-1H-imidazole, and what are their limitations?

- Answer : Two main routes are described:

- Route 1 : Methylation of 2-methyl-4-nitro-1H-imidazole followed by nitro reduction and Sandmeyer bromination. This method faced challenges, including poor yields (23%) due to regioselective methylation leading to isomer mixtures (1 and 1A) and unsuccessful bromination .

- Route 2 : Bromination of commercially available 1,2-dimethyl-1H-imidazole with N-bromosuccinimide (NBS) in DMF to form 4,5-dibromo-1,2-dimethyl-1H-imidazole (15), followed by selective debromination using organometallic reagents (e.g., i-PrMgCl) to yield the target compound in 83% yield. This optimized route avoids isomer formation and scales effectively .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer :

- 1H NMR : Critical for tracking synthetic intermediates (e.g., monitoring nitro-to-amine reduction in Route 1) and confirming regioselectivity in the final product .

- LCMS : Used to verify reaction completion, particularly during selective debromination .

- X-ray crystallography : Resolves structural ambiguities, as demonstrated in the crystal structure analysis of 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide (SHELX programs ensure refinement accuracy) .

Q. What role does this compound play in medicinal chemistry?

- Answer : It serves as a key intermediate in synthesizing bioactive molecules, including:

- Kinase inhibitors : Casein kinase 1/2 and CDK8/19 inhibitors for anticancer therapy .

- Receptor modulators : TGFβ and mGlu4 receptor modulators .

- Structural analogs are used in >10 classes of APIs, highlighting its versatility in drug discovery .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed using organometallic reagents?

- Answer : Selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole (15) is achieved via:

- Grignard Reagents : i-PrMgCl at –25°C selectively removes the C5 bromine, yielding 83% of the desired product (Entry 6, Table 2). This method outperforms n-BuLi (78% yield) due to enhanced steric control .

- Mechanistic Insight : The reaction proceeds through a halogen-lithium exchange, where the bulkier i-PrMgCl preferentially targets the less hindered C5 position .

Q. How do solvent choice and reaction time impact the yield of dibromination in the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole?

- Answer : Optimization data (Table 2) reveals:

- Solvent : DMF maximizes yield (80%) due to its polar aprotic nature, stabilizing intermediates better than MeCN (48%) or toluene (54%) .

- Time : Prolonged reaction times (>6 hours in DMF) reduce yields (75% at 12 hours vs. 80% at 6 hours), likely due to side reactions .

- Safety Note : DMF is hazardous at scale; alternatives like MeCN may be preferred despite lower efficiency .

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

- Answer :